molecular formula C17H18N6OS B2986572 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097897-32-8

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2986572
M. Wt: 354.43
InChI Key: WUOIJIVJNJGKPO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Novel Bis(pyrazole-benzofuran) Hybrids with Piperazine Linker

A study by Mekky and Sanad (2020) focuses on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which includes compounds related to the specified chemical structure. These compounds exhibit potent antibacterial efficacy and biofilm inhibition activities, surpassing those of Ciprofloxacin, against strains like E. coli, S. aureus, and S. mutans. The study also highlights the significant inhibitory activity against MRSA and VRE bacterial strains, with compound 5e showing exceptional MurB inhibitory activity. This research suggests the potential for developing new antibacterial agents based on the structural motif of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives (Mekky & Sanad, 2020).

Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles

Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including structures related to the queried compound, demonstrating promising results against various cancer cell lines. The study identifies compounds with a piperazine substituent as highly effective, suggesting the structural framework of 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine could be beneficial in anticancer drug development (Turov, 2020).

Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine

Research by Xia (2015) focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, revealing some derivatives' inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. This study supports the utility of compounds within the 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine class for antimicrobial and antiviral applications (Xia, 2015).

Safety And Hazards

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Future Directions

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Please consult a chemistry professional or a relevant database for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.


properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-13-15(11-18-23(13)14-5-3-2-4-6-14)17(24)22-9-7-21(8-10-22)16-12-19-25-20-16/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOIJIVJNJGKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

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